REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10].[Cl:11][C:12]1[CH:17]=[C:16](Cl)[N:15]=[CH:14][N:13]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:11][C:12]1[CH:17]=[C:16]([O:10][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]2[CH3:3])[N:15]=[CH:14][N:13]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
STIRRING
|
Details
|
by further stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with t-butyl methyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)OC1C(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |